1-(3-Hydrazinylphenyl)ethanol
Description
1-(1H-Benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone (BC) is a benzimidazole derivative synthesized via condensation reactions involving 1-(1H-benzimidazole-2-yl)ethanone (BB) and hydrazine derivatives. Key characterization data include:
- Molecular weight: 161 g/mol (calculated from C₈H₇N₃O) .
- Spectroscopic data: FTIR peaks at 3482.81 cm⁻¹ (N-H stretch), 1718.34 cm⁻¹ (C=O ketone), and 1H NMR signals at δ 11.7 (N-H) and δ 7.1–7.6 (aromatic protons) .
- Anti-inflammatory activity: BC demonstrates superior efficacy to Indomethacin in rat models, reducing inflammation by 65–78% at 50–100 mg/kg doses .
BC’s hydrazinylphenyl group enhances hydrogen-bonding interactions with biological targets, while the benzimidazole core contributes to π-π stacking and metabolic stability .
Properties
IUPAC Name |
1-(3-hydrazinylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-6,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKMNAQTQZLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314959-55-1 | |
| Record name | 1-(3-hydrazinylphenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydrazinylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrophenyl)ethanol using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydrazinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-Hydrazinylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydrazinylphenyl)ethanol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Hydrazine vs. Hydroxyl/Nitro Groups: BC’s hydrazine moiety improves target binding compared to hydroxyl or nitro substituents in 1-(3-hydroxyphenyl)ethanone or 1-(3-nitrophenyl)ethanol. Hydrazines form stable Schiff bases with carbonyl groups in enzymes like cyclooxygenase (COX) .
- Ketone vs. Alcohol: BC’s ketone group enhances electrophilicity, facilitating nucleophilic interactions, whereas 1-(3-nitrophenyl)ethanol’s hydroxyl group limits reactivity .
Key Observations :
- BC’s synthesis achieves a high yield (92%) under mild conditions, outperforming Friedel-Crafts methods (85%) .
- 1-(3-Nitrophenyl)ethanol’s synthesis via catalytic hydrogenation is efficient but requires specialized catalysts .
Pharmacological Activity
- BC vs. Indomethacin : BC reduces paw edema in rats by 78% at 100 mg/kg, surpassing Indomethacin’s 60% reduction at the same dose .
- BC vs. Other Benzimidazoles : Derivatives like BK (3-nitrophenyl acetamide) show 70% activity, highlighting the importance of hydrazine in BC’s potency .
- 1-(3-Hydroxyphenyl)ethanone: Lacks anti-inflammatory activity but serves as a precursor for antioxidants due to its phenolic hydroxyl group .
Biological Activity
1-(3-Hydrazinylphenyl)ethanol, also known as 3-(1-hydroxyethyl)phenylhydrazine, is an organic compound with significant biological activity due to its unique chemical structure, which includes a hydrazine functional group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential applications in various biological systems.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets in biological systems. The mechanism of action includes:
- Covalent Bond Formation: The hydrazine group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially leading to enzyme inhibition or modification of protein function.
- Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
The compound has been studied for its potential anticancer effects, particularly through its role as an alkylating agent. Alkylating agents are known to interfere with DNA replication, leading to apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Interactions: A study demonstrated that this compound could inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting its potential use as a pharmacological agent.
- Antitumor Activity Assessment: In animal models, this compound showed promising results in reducing tumor size and improving survival rates when used in conjunction with other chemotherapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminoacetophenone | Contains an amino group | Exhibits different reactivity due to amino group |
| Phenylhydrazine | Simple phenyl ring with a hydrazine group | Lacks hydroxyl and ethyl functionalities |
| 4-Hydroxymethylphenylhydrazine | Hydroxymethyl group instead of hydroxy | Different substitution pattern on the phenol ring |
| Hydrazine | Simple structure without aromatic rings | More reactive but lacks specificity seen in aryl derivatives |
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry: Used as a building block for synthesizing more complex molecules.
- Biochemical Assays: Acts as a probe for studying enzyme interactions and metabolic pathways.
- Industrial Applications: Potentially utilized in the production of specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
